molecular formula C6H8N2O3S B1205823 2,4-Diaminobenzenesulfonic acid CAS No. 88-63-1

2,4-Diaminobenzenesulfonic acid

Cat. No. B1205823
CAS RN: 88-63-1
M. Wt: 188.21 g/mol
InChI Key: JVMSQRAXNZPDHF-UHFFFAOYSA-N
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Description

2,4-Diaminobenzenesulfonic acid, also known as MPDSA or RH acid, is an aromatic amine that is used as a dye intermediate . It is a sulfonated compound and its aerobic biodegradation has been reported .


Synthesis Analysis

2,4-Diaminobenzenesulfonic acid can be synthesized by sulfonating a solution of m-phenylenediamine in 100% sulfuric acid with oleum at 155 ℃, adding water to the sulfonation mixture, desulfonating the resulting disulfonic acids at 140 ℃, and isolating the free acid at 10 ℃ . Another method involves the simultaneous reduction and functionalization of graphene oxide (rGO) by 2,4-diamino benzene sulfonic acid .


Molecular Structure Analysis

The molecular formula of 2,4-Diaminobenzenesulfonic acid is C6H8N2O3S . Its molecular weight is 188.20 . The InChI string representation of its structure is InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) .


Chemical Reactions Analysis

2,4-Diaminobenzenesulfonic acid has been used in the preparation of a series of sulfonated homo- and random co-polyimides . It has also been used for the simultaneous reduction and functionalization of graphene oxide (rGO), resulting in derivatives that exhibit excellent conductivity and high dispersibility in various solvents .


Physical And Chemical Properties Analysis

2,4-Diaminobenzenesulfonic acid is a light brown crystalline powder . It has a density of 1.366 (estimate), a melting point of 260-266 °C (dec.), and a boiling point of 500°C (estimate) . It is soluble in hot water, slightly soluble in cold water, and gradually turns brown in the air .

Scientific Research Applications

Mechanism of Action

Target of Action

2,4-Diaminobenzenesulfonic acid is a sulfonated aromatic amine

Mode of Action

As a sulfonated aromatic amine, it may interact with its targets through hydrogen bonding, electrostatic interactions, and π-π stacking, leading to changes in the target’s function or structure .

Pharmacokinetics

As a sulfonated aromatic amine, it’s likely to have good water solubility , which could influence its bioavailability and distribution.

Result of Action

It’s known that the compound has been used in the preparation of series of sulfonated homo- and random co-polyimides , indicating its potential utility in material science.

Action Environment

The action of 2,4-Diaminobenzenesulfonic acid can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solutes . Moreover, its stability and efficacy could be influenced by pH and the presence of oxidizing or reducing agents.

Safety and Hazards

2,4-Diaminobenzenesulfonic acid is classified as an irritant. It may cause serious eye irritation, skin irritation, and may cause an allergic skin reaction . Safety measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Future Directions

2,4-Diaminobenzenesulfonic acid has been used to improve the chlorine resistance and water permeability of polyamide (PA) membranes in water treatment . It has also been used in the preparation of highly conductive water-based gravure ink, demonstrating its potential in graphene-based flexible and printed electronics applications .

properties

IUPAC Name

2,4-diaminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMSQRAXNZPDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3177-22-8 (mono-hydrochloride salt), 51247-58-6 (calcium-salt), 93920-38-8 (sulfate)
Record name 2,4-Diaminobenzenesulfonic acid
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DSSTOX Substance ID

DTXSID3044465
Record name 2,4-Diaminobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Diaminobenzenesulfonic acid

CAS RN

88-63-1
Record name 2,4-Diaminobenzenesulfonic acid
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Record name 2,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2,4-diamino-
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Record name 2,4-diaminobenzenesulphonic acid
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Record name 2,4-DIAMINOBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

If the tetrazonium salt solution of 2,7-diaminocarbazole which has been described is coupled one-sided to 7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid and subsequently to phenol, ortho- or meta-cresol, resorcinol, 1,3-diamino-benzene or 1,3-diaminobenzene-4-sulphonic acid, dyestuffs of black shades are obtained.
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7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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